1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane
Overview
Description
1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane: is a chemical compound with the molecular formula C23H30Cl2N4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane typically involves the reaction of 1,3-dibromopropane with 4-(3-chlorophenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include or in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents replacing the chlorine atoms .
Scientific Research Applications
1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antidepressants and antipsychotics .
Chemical Research: The compound is utilized in studies related to molecular interactions and chemical reactivity .
Biological Studies: It is employed in research focusing on receptor binding and enzyme inhibition .
Mechanism of Action
The mechanism of action of 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane involves its interaction with specific molecular targets:
Receptor Binding: The compound can bind to , influencing neurotransmitter activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis-(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: Similar in structure but with different substituents, leading to varied chemical properties.
1,1’-Trimethylenebis(4-(3-chlorophenyl)piperazine): Another structurally related compound with distinct applications.
Uniqueness
1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane is unique due to its specific chlorophenyl substituents and piperazine rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30Cl2N4/c24-20-4-1-6-22(18-20)28-14-10-26(11-15-28)8-3-9-27-12-16-29(17-13-27)23-7-2-5-21(25)19-23/h1-2,4-7,18-19H,3,8-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXDTRQIBDUJET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212606 | |
Record name | 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6323-09-7 | |
Record name | 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC32568 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Chlorphenyl)-4-[3-[4-(3-chlorphenyl)piperazin-1-yl]propyl]piperazin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-BIS-(4-(3-CHLOROPHENYL)PIPERAZIN-1-YL)PROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMB7XB72Q7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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